molecular formula C9H12N2O2 B2955512 1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde CAS No. 321574-23-6

1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2955512
CAS No.: 321574-23-6
M. Wt: 180.207
InChI Key: GFKFRBJZBNPZOI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde (CAS 321574-23-6) is a high-purity pyrazole carbaldehyde derivative offered with a documented purity of 95% . This compound features an allyloxy (prop-2-en-1-yloxy) ether group at the 5-position of the pyrazole ring, a key functional handle for further synthetic modification, making it a valuable building block in organic and medicinal chemistry research . The molecular formula is C9H12N2O2 and it has a molecular weight of 180.21 g/mol . Pyrazole derivatives are well-known in scientific literature for their diverse biological activities. Related compounds in this family have been investigated for their fungicidal, insecticidal, and herbicidal properties, suggesting potential applications for this compound in the discovery and development of new agrochemical agents . Researchers can utilize this carbaldehyde as a key synthetic intermediate; the aldehyde group is particularly versatile, participating in condensation reactions to form Schiff bases or serving as a precursor for the synthesis of more complex heterocyclic systems . Please handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety information indicates that it may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

1,3-dimethyl-5-prop-2-enoxypyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-5-13-9-8(6-12)7(2)10-11(9)3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFRBJZBNPZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde (CAS Number: 321574-23-6) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.204 g/mol
  • Structural Characteristics : The presence of both the pyrazole ring and the aldehyde functional group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

1. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been found to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that pyrazole derivatives can selectively inhibit the proliferation of cancer cells. A study highlighted the anticancer activity of related pyrazole compounds through their ability to induce apoptosis in tumor cells .

3. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They can act as inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus.
Anticancer ResearchInduced apoptosis in cancer cell lines; selective inhibition of proliferation.
Anti-inflammatory StudyInhibition of COX enzymes; potential for treating inflammatory conditions.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its biological activities may be attributed to the following:

  • Interaction with Enzymatic Pathways : The aldehyde group may participate in nucleophilic attacks on enzyme active sites, thereby inhibiting their function.
  • Cellular Uptake and Modulation : The lipophilicity afforded by the prop-2-en-1-yloxy group could enhance cellular uptake, allowing for greater bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations :

  • The allyloxy group’s flexibility may reduce steric hindrance, improving accessibility for chemical reactions or target binding in biological systems.
  • Aromatic substituents (e.g., phenoxy) enhance intermolecular interactions in the solid state, as seen in and , where dihedral angles between the pyrazole ring and aryl groups range from 45.99° to 86.5°, stabilizing crystal packing .

Key Observations :

  • Electron-rich substituents (e.g., furan, thiophene) enhance antimicrobial potency by improving target binding or membrane penetration .

Crystallographic and Physicochemical Comparisons

Crystallographic studies highlight substituent-dependent packing patterns:

Compound Name Dihedral Angle (Pyrazole-Substituent) Intermolecular Interactions
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde 86.5° (molecule A); 82.3° (molecule B) Weak C–H···O hydrogen bonds.
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 73.67° (phenyl); 45.99° (phenoxy) C–H···π interactions with phenyl rings.

Key Observations :

  • Bulky substituents (e.g., 3-methylphenoxy) induce larger dihedral angles, reducing coplanarity and favoring weaker interactions like C–H···O .
  • Allyloxy’s flexibility may result in variable conformations, complicating crystallization but enabling diverse solid-state architectures.

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